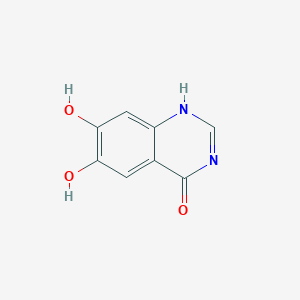

6,7-Dihydroxyquinazolin-4(3h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-3,11-12H,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHAHRQOSZIMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299190 | |

| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-15-6 | |

| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one from 6,7-Dimethoxyquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for converting 6,7-dimethoxyquinazolin-4-one to the biologically significant 6,7-dihydroxyquinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 6,7-dihydroxy substitution pattern is of particular interest as it mimics the catechol moiety present in many endogenous ligands and can serve as a crucial anchor for receptor binding. This document details various demethylation strategies, presents quantitative data for reaction efficiency, provides explicit experimental protocols, and contextualizes the synthesis within relevant biological signaling pathways.

Introduction

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several FDA-approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, are built upon this heterocyclic core. The synthesis of derivatives, particularly those with hydroxyl groups at the 6- and 7-positions, is a key step in the development of new therapeutic agents. These hydroxyl groups can significantly modulate a compound's pharmacokinetic properties and its interaction with biological targets.

This guide focuses on the critical synthetic transformation of 6,7-dimethoxyquinazolin-4-one, a readily accessible precursor, into this compound. This conversion, a double O-demethylation, can be challenging due to the stability of the aryl methyl ether bonds and the potential for side reactions. We will explore and compare several common demethylation reagents and conditions.

Synthesis of Starting Material: 6,7-Dimethoxyquinazolin-4(3H)-one

The starting material is typically prepared via the cyclization of 2-amino-4,5-dimethoxybenzoic acid or its corresponding methyl ester with a one-carbon source, most commonly formamide or formamidine acetate.

Experimental Workflow: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Caption: Workflow for the synthesis of the dimethoxy precursor.

Demethylation Strategies and Data Comparison

The cleavage of the two aryl methyl ether bonds in 6,7-dimethoxyquinazolin-4-one to yield the dihydroxy product requires potent demethylating agents. The choice of reagent can influence reaction conditions, yield, and selectivity. While selective mono-demethylation at the 6-position is well-documented, achieving complete di-demethylation often requires harsher conditions. Below is a comparison of common methods.

| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Notes |

| Selective Mono-demethylation | L-Methionine / Methanesulfonic acid | Methanesulfonic acid | Reflux | 12 h | ~74%* | Primarily yields 6-hydroxy-7-methoxyquinazolin-4(3H)-one. The dihydroxy product is a minor impurity (10-15%).[1][2] |

| Complete Di-demethylation | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to RT | 12-24 h | Good | A powerful and common reagent for complete demethylation of aryl ethers. Requires >2 equivalents. |

| Complete Di-demethylation | Hydrobromic Acid (HBr) | Acetic Acid or neat | 100-140 °C | 3-16 h | Good | A classic, strong acid method. High temperatures are typically required for complete conversion.[3] |

| Complete Di-demethylation | Pyridine Hydrochloride (Py·HCl) | Neat (molten) | 180-200 °C | 3-6 h | Moderate | A high-temperature, solvent-free alternative. Workup can be simpler than with boron reagents.[4] |

*Yield reported for the mono-demethylated product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one. Yields for complete di-demethylation are generally reported as "good" in literature for analogous substrates but are highly substrate-dependent.

Experimental Protocols

Protocol 4.1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (Selective Mono-demethylation)

This protocol is a key step in the synthesis of the drug Gefitinib and primarily yields the mono-demethylated product.[1][5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 64.7 g, 0.31 mol) and L-methionine (e.g., 53.7 g, 0.34 mol) in methanesulfonic acid (e.g., 425 mL).

-

Heating: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully pour it into a beaker containing a crushed ice/water mixture (e.g., 200 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Precipitation: Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the solution reaches ~7. A white precipitate will form.

-

Isolation: Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

Protocol 4.2: Synthesis of this compound (General Protocol with BBr₃)

This is a generalized procedure for complete demethylation based on standard methods for aryl methyl ethers.

-

Reaction Setup: Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (minimum 2.2 equivalents) dropwise via a syringe. A color change and/or the formation of a precipitate is typically observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench it by the very slow, dropwise addition of methanol, followed by water. Caution: This is a highly exothermic reaction that releases HBr gas. Perform in a well-ventilated fume hood.

-

Isolation: The product may precipitate from the solution upon quenching. If so, collect the solid by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 4.3: Synthesis of this compound (General Protocol with HBr)

This is a generalized procedure based on classical hydrobromic acid-mediated demethylation.[3]

-

Reaction Setup: Place 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in a heavy-walled reaction vessel or a round-bottom flask with a reflux condenser.

-

Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) or a 33% solution of HBr in acetic acid in excess.

-

Heating: Heat the mixture to 100-140 °C and maintain for 3-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and mono-demethylated intermediate.

-

Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into ice water and neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide.

-

Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context: Quinazolinones as Kinase Inhibitors

Quinazolinone derivatives are potent inhibitors of protein kinases, particularly tyrosine kinases involved in cell signaling pathways that regulate growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The this compound scaffold can serve as a pharmacophore that mimics the binding of ATP in the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR). The hydroxyl groups can form critical hydrogen bond interactions with amino acid residues in the ATP-binding pocket, leading to potent inhibition.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based tyrosine kinase inhibitors (TKIs).

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone TKI.

Conclusion

The synthesis of this compound from its dimethoxy precursor is a vital transformation for the development of novel kinase inhibitors and other biologically active molecules. While selective mono-demethylation can be achieved with high yield using reagents like L-methionine in methanesulfonic acid, complete di-demethylation requires more forceful conditions. Strong Lewis acids such as boron tribromide or vigorous treatment with hydrobromic acid are effective methods for this purpose. The choice of synthetic route will depend on the desired scale, available reagents, and tolerance of subsequent functional groups to the harsh reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and further explore the therapeutic potential of the quinazolinone scaffold.

References

- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6,7-Dihydroxyquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 6,7-Dihydroxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related quinazolinone analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical verification and further research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol [1] |

| CAS Number | 16064-15-6[1][2] |

| Appearance | Predicted to be a solid |

Spectroscopic Data

The structural elucidation of this compound relies on the collective interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 2H | Ar-OH |

| ~12.0 | br s | 1H | N-H |

| ~7.95 | s | 1H | H-2 |

| ~7.30 | s | 1H | H-5 |

| ~6.90 | s | 1H | H-8 |

Note: The chemical shifts of the hydroxyl and N-H protons are approximate and can be broad; their signals may shift or disappear upon D₂O exchange.

Predicted ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C-4 |

| ~150.0 | C-7 |

| ~148.0 | C-6 |

| ~145.5 | C-8a |

| ~145.0 | C-2 |

| ~115.0 | C-4a |

| ~110.0 | C-5 |

| ~105.0 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded using a KBr pellet.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H (hydroxyl) and N-H (amide) stretching |

| 3100-3000 | Medium | C-H (aromatic) stretching |

| ~1680 | Strong | C=O (amide I) stretching |

| ~1620 | Medium | C=N stretching |

| ~1600, ~1550 | Medium-Strong | C=C (aromatic) stretching |

| ~1250 | Medium | C-O (phenol) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol. Quinazolinone derivatives generally exhibit two main absorption bands.[3]

Predicted UV-Vis Data (Ethanol)

| λmax (nm) | Transition |

| ~250-270 | π → π |

| ~320-350 | n → π |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 150 | [M - CO]⁺ |

| 122 | [M - 2CO]⁺ or fragmentation of the quinazolinone ring |

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of 0-14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2 seconds.[4]

-

For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.[5]

Data Processing:

-

Apply a Fourier transform to the raw data.

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4]

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[4]

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically below 1.0).

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).

Mass Spectrometry (Electron Impact - EI)

Sample Preparation:

-

Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.[4]

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[4]

-

The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a reference for comparison with experimentally obtained results, and the detailed protocols offer a standardized approach for acquiring high-quality data.

References

An In-depth Technical Guide on the Spectroscopic and Analytical Profile of 6,7-Dihydroxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental ¹H NMR and ¹³C NMR data for 6,7-Dihydroxyquinazolin-4(3H)-one. The data presented herein is predictive, based on the analysis of structurally related quinazolinone analogues and established principles of nuclear magnetic resonance spectroscopy.

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) characteristics of this compound, alongside detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinazolinone-based compounds in drug discovery and development.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known chemical shifts of the quinazolinone core and the electronic effects of the hydroxyl substituents at the C6 and C7 positions. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H-2 | Singlet (s) | ~8.0 - 8.2 |

| H-5 | Singlet (s) | ~7.0 - 7.2 |

| H-8 | Singlet (s) | ~7.3 - 7.5 |

| N³-H | Broad Singlet (br s) | ~12.0 - 12.5 |

| C⁶-OH | Singlet (s) | ~9.0 - 10.0 |

| C⁷-OH | Singlet (s) | ~9.0 - 10.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-4 | ~160 - 163 |

| C-4a | ~115 - 118 |

| C-5 | ~105 - 108 |

| C-6 | ~148 - 151 |

| C-7 | ~145 - 148 |

| C-8 | ~108 - 111 |

| C-8a | ~140 - 143 |

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of quinazolinone derivatives.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial. Due to the presence of exchangeable protons (NH and OH), DMSO-d₆ is often a preferred solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of quinazolinone derivatives.

Caption: General experimental workflow for the synthesis and characterization of quinazolinone derivatives.

Caption: Logical relationship between analytical techniques and structural elucidation for this compound.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 6,7-Dihydroxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6,7-Dihydroxyquinazolin-4(3H)-one using infrared (IR) spectroscopy and mass spectrometry (MS). It includes detailed interpretations of spectral data, standardized experimental protocols, and visualizations of the analytical workflow and a relevant biological pathway.

Spectroscopic Data Analysis

The structural elucidation of this compound, a molecule of significant interest in medicinal chemistry, relies on the synergistic interpretation of various spectroscopic techniques. This section details the analysis of its infrared and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of solid this compound is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The observed absorption bands provide a molecular fingerprint, revealing key structural features.

Table 1: Interpretation of the Infrared Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3208.7 | Strong, Broad | O-H and N-H stretching vibrations from the hydroxyl and amide groups. The broadness is indicative of hydrogen bonding. |

| 1679.0 | Strong | C=O (amide I) stretching vibration of the quinazolinone ring. |

| 1614.5 | Medium-Strong | C=N stretching and aromatic C=C stretching vibrations. |

| 1514.7 | Medium | Aromatic C=C stretching vibrations of the benzene ring. |

| 1427.7 | Medium | In-plane O-H bending. |

| 1374.3 | Medium | C-N stretching vibration. |

| 1316.2 | Medium | Aromatic C-H in-plane bending. |

| 1293.9 | Medium | C-O stretching of the phenolic hydroxyl groups. |

| 1261.0 | Medium | C-O stretching. |

| 1214.5 | Medium | C-N stretching. |

| 1195.5 | Medium | Aromatic C-H in-plane bending. |

| 866.0 | Strong | Aromatic C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring. |

| 845.3 | Medium | Aromatic C-H out-of-plane bending. |

| 780.7 | Medium | Aromatic C-H out-of-plane bending. |

| 523.7 | Weak | Ring bending vibrations. |

| 449.2 | Weak | Ring bending vibrations. |

Note: The assignments are based on the provided data and typical vibrational frequencies for quinazolinone and phenol derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.

Table 2: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 179.05 | [M+H]⁺ | Protonated molecular ion (Calculated for C₈H₇N₂O₃⁺: 179.0451) |

| 177.03 | [M-H]⁻ | Deprotonated molecular ion (Calculated for C₈H₅N₂O₃⁻: 177.0295) |

| 151.05 | [M+H-CO]⁺ | Loss of carbon monoxide from the protonated molecular ion. |

| 134.05 | [M+H-CO-NH₃]⁺ | Subsequent loss of ammonia from the [M+H-CO]⁺ fragment. |

Note: The fragmentation pattern is proposed based on common fragmentation pathways of quinazolinone structures.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for obtaining high-quality spectroscopic data. The following protocols are for the IR and MS analysis of this compound.

Protocol for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.

-

Background Spectrum:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Allow the crystal to dry completely.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Measurement:

-

Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Protocol for Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent mixture appropriate for ESI-MS, typically containing 0.1% formic acid to promote protonation for positive ion mode.

-

-

Instrument Setup:

-

Set up the mass spectrometer with the electrospray ionization source.

-

Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

-

-

Sample Infusion:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the ion of interest.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ at m/z 179) and apply collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

-

Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

-

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant biological signaling pathway where quinazolinone derivatives have shown activity.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.

Chemical properties and stability of 6,7-Dihydroxyquinazolin-4(3H)-one

An In-depth Technical Guide to 6,7-Dihydroxyquinazolin-4(3H)-one: Chemical Properties and Stability

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest to the scientific community due to their wide spectrum of biological activities and applications as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, stability, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research settings.

| Property | Value | Source |

| IUPAC Name | 6,7-dihydroxy-3H-quinazolin-4-one | N/A |

| Synonyms | 4(3H)-Quinazolinone, 6,7-dihydroxy; 6,7-Dihydroxy-4(3H)-quinazolinone; 6,7-Dihydroxyquinazolin-4-one | [1] |

| CAS Number | 16064-15-6 | [1][2][3] |

| Chemical Formula | C₈H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 178.14 g/mol | [2][3] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | >250°C | [3] |

| Boiling Point | 478.6 ± 55.0 °C (Predicted) | [2] |

| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.90 ± 0.20 (Predicted) | [2] |

| Solubility | Data not readily available | [4] |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C in a refrigerator | [1][2] |

| Storage Conditions | Store under an inert gas (e.g., Nitrogen or Argon) | [2] |

| Reactivity | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [4] |

| Hazardous Decomposition | Under fire conditions, may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. | [4] |

It is advised to avoid dust formation and ensure adequate ventilation when handling the compound[4].

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Synthesis from 6,7-dimethoxyquinazolin-4-one

A common method for synthesizing 6,7-dihydroxy-4(3H)-quinazolinone is through the demethylation of its dimethoxy precursor.[3]

Materials:

-

6,7-dimethoxy-4(3H)-quinazolinone

-

48% (w/w) hydrobromic acid (HBr)

-

Deionized water

-

Aqueous ammonia solution

Procedure:

-

In a 2.0 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 100 g of 6,7-dimethoxy-4(3H)-quinazolinone to 1000 g of 48% hydrobromic acid.[3]

-

Slowly heat the reaction mixture to 110°C and maintain this temperature for 1 hour.[3]

-

Increase the temperature to initiate reflux and continue for 12 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, cool the mixture to 25-35°C and filter the resulting product.[3]

-

Transfer the wet filter cake to a separate 2.0 L round-bottom flask containing 1000 mL of deionized water and stir for 10-15 minutes.[3]

-

Adjust the pH of the suspension to 7.0-7.5 by adding an aqueous ammonia solution to precipitate the product.[3]

-

Filter the final product, wash the filter cake with deionized water, and dry to yield 6,7-dihydroxy-4(3H)-quinazolinone as an off-white crystalline solid.[3]

Chemical Analysis and Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are employed.

-

Purity Determination (HPLC): The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reported purity for this synthesis method is 99.25%.[3]

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 6,7-dihydroxy-4(3H)-quinazolinone include 3208.7, 1679.0, 1614.5, and 1514.7 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides information about the chemical structure. In a DMSO-d6 solvent, characteristic chemical shifts (δ) are observed at 6.93 (s, 1H), 7.35 (s, 1H), 7.84 (s, 1H), 9.75 (s, 1H), 10.13 (s, 1H), and a broad signal between 11.2-12.4 (s, 1H).[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Expected mass-to-charge ratios are 179 (M+1) and 177 (M-1).[3]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and analysis processes described.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinazolinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of novel quinazolinone derivatives for their anticancer, antimicrobial, and anti-inflammatory properties. It offers detailed experimental protocols, a consolidated summary of quantitative activity data, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative biological activity data of various novel quinazolinone scaffolds, providing a comparative analysis of their efficacy.

Anticancer Activity

The anticancer potential of novel quinazolinone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1 | MGC-803 | 0.85 | 5-Fu | 4.11 |

| 2 | MCF-7 | 1.61 | 5-Fu | 4.51 |

| 3 | PC-9 | 1.26 | 5-Fu | 3.68 |

| 4 | A549 | 1.54 | 5-Fu | 5.12 |

| 5 | H1975 | 2.12 | 5-Fu | 2.68 |

| 6d | NCI-H460 | 0.789 | Erlotinib | 0.045 |

| 8a | MCF-7 | 15.85 | Erlotinib | - |

| 8a | SW480 | 17.85 | Doxorubicin | - |

Table 1: In vitro anticancer activity of selected novel quinazolinone derivatives.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of new quinazolinone compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3f | Staphylococcus aureus | 0.0078 | Ampicillin | - |

| 3g | Pseudomonas aeruginosa | 0.0625 | Ampicillin | - |

| 3c | Candida albicans | 0.0625 | Ketoconazole | - |

| 4 | Staphylococcus aureus | 32 | Ciprofloxacin | - |

| 9 | Candida albicans | 32 | Ketoconazole | - |

| 15 | Staphylococcus aureus | 32 | Ciprofloxacin | - |

| 16 | Staphylococcus aureus | 0.5 (mg/mL) | Ciprofloxacin | - |

| 20 | Bacillus subtilis | 0.5 (mg/mL) | Ciprofloxacin | - |

| 29 | Bacillus subtilis | 0.5 (mg/mL) | Ciprofloxacin | - |

Table 2: Minimum Inhibitory Concentration (MIC) of selected novel quinazolinone derivatives against various microbial strains.[4][5][6][7]

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone scaffolds is often evaluated by their ability to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and by in vivo models such as the carrageenan-induced paw edema assay.

| Compound ID | Assay | Result | Reference Compound | Result |

| 21 | Carrageenan-induced paw edema | 32.5% inhibition | Phenylbutazone | - |

| 4 | COX-2 Inhibition | IC50: 0.33 µM | Celecoxib | IC50: 0.30 µM |

| 6 | COX-2 Inhibition | IC50: 0.40 µM | Celecoxib | IC50: 0.30 µM |

| 5 | COX-2 Inhibition | IC50: 0.70 µM | Celecoxib | - |

| 8 | COX-2 Inhibition | IC50: 0.80 µM | Celecoxib | - |

| 13 | COX-2 Inhibition | IC50: 0.75 µM | Celecoxib | - |

| 32 | COX-2 Inhibition | Better than Celecoxib | Celecoxib | - |

| 10g | Carrageenan-induced paw edema | IC50: 116.73 µmol/kg | Diclofenac | - |

Table 3: Anti-inflammatory activity of selected novel quinazolinone derivatives.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Novel quinazolinone derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Novel quinazolinone derivatives (test compounds)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the compounds)

-

Sterile cork borer or micropipette tips

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the sterile agar plates using a sterile cotton swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound at a specific concentration into each well. Also, add the positive and negative controls to separate wells on the same plate.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Novel quinazolinone derivatives (test compounds)

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Vehicle (solvent for compounds)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, positive control, and vehicle to different groups of animals via an appropriate route (e.g., oral or intraperitoneal) at a specific time before carrageenan injection (e.g., 30-60 minutes).

-

Induction of Edema: Inject a defined volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological screening of quinazolinone scaffolds.

Caption: Workflow for anticancer activity screening using the MTT assay.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Caption: The role of COX-2 in the inflammatory cascade and its inhibition by quinazolinone derivatives.

This guide serves as a foundational resource for researchers engaged in the screening and development of novel quinazolinone-based therapeutics. The provided data, protocols, and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the journey from scaffold discovery to clinical application.

References

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of 6,7-Dihydroxyquinazolin-4(3H)-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of a specific derivative, 6,7-Dihydroxyquinazolin-4(3H)-one. While specific experimental data for this compound is limited, this document leverages established computational methodologies applied to the broader class of quinazolinones to propose a robust predictive strategy. This guide provides detailed protocols for virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, supplemented by illustrative diagrams and tabulated data summaries to facilitate understanding and application by researchers in drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a heterocyclic organic compound belonging to the quinazolinone class.[4][5][6] The core quinazolinone structure is a fusion of a benzene ring and a pyrimidine ring.[7] Modifications to the substitutions on this core structure can significantly alter the biological activity of the resulting compounds.[7] Various quinazolinone derivatives have been investigated for their potential as therapeutic agents, targeting a range of proteins and pathways.[8][9][10][11]

In silico bioactivity prediction encompasses a suite of computational techniques used to forecast the biological effects of chemical compounds. These methods are instrumental in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries, prioritization of candidates for experimental testing, and elucidation of potential mechanisms of action. For this compound, an in silico approach can help to identify likely biological targets and predict its pharmacokinetic and pharmacodynamic properties, thereby guiding further experimental validation.

Proposed In Silico Prediction Workflow

The following workflow outlines a systematic approach to predict the bioactivity of this compound.

Caption: In Silico Bioactivity Prediction Workflow for this compound.

Data Presentation: Predicted Bioactivities and Physicochemical Properties

Based on in silico studies of various quinazolinone derivatives, a range of potential biological activities can be hypothesized for this compound. The following tables summarize potential activities and predicted physicochemical properties relevant to drug-likeness.

Table 1: Potential Biological Activities of Quinazolinone Derivatives Identified in In Silico Studies

| Predicted Biological Activity | Potential Molecular Target | Reference Studies |

| Anticancer | PARP-1, COX-2, AKT1, EGFR-TK, HDAC6 | [8][9][10][11][12][13][14] |

| Anti-inflammatory | Cyclooxygenase (COX-2) | [1][9] |

| Antiviral | Picornavirus-related proteins | [15] |

| Anticoagulant | Factor Xa | [16] |

| Antidiabetic | Glucokinase | [17] |

| Neuroprotective | Cholinesterase | [7] |

| Antimicrobial | DNA Gyrase, Topoisomerase IV | [18] |

Table 2: Predicted Physicochemical and ADMET Properties (Exemplary)

| Property | Predicted Value Range for Quinazolinones | Significance |

| Molecular Weight | < 500 Da | Drug-likeness (Lipinski's Rule)[16] |

| LogP | < 5 | Lipophilicity and solubility (Lipinski's Rule)[16] |

| Hydrogen Bond Donors | < 5 | Membrane permeability (Lipinski's Rule)[16] |

| Hydrogen Bond Acceptors | < 10 | Membrane permeability (Lipinski's Rule)[16] |

| Mutagenicity | Predicted to be absent | Safety and toxicity[15] |

| Carcinogenicity | Predicted to be absent | Safety and toxicity[15] |

| CNS Permeability | Variable | Potential for CNS-acting drugs[7] |

Experimental Protocols

This section details the methodologies for the key in silico experiments outlined in the workflow.

Ligand and Target Preparation

-

Ligand Preparation:

-

The 2D structure of this compound is obtained from a chemical database (e.g., PubChem, ChemicalBook).[6][19]

-

The 2D structure is converted to a 3D structure using software such as Open Babel or ChemDraw.

-

The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Appropriate protonation states at physiological pH (7.4) are assigned.

-

-

Target Identification and Preparation:

-

Potential protein targets are identified through literature review of similar quinazolinone derivatives and by searching biological databases (e.g., PDB, ChEMBL). Targets such as COX-2, PARP-1, and AKT1 are strong candidates based on existing research.[8][9][10][11]

-

The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

Molecular Docking

-

Active Site Definition: The binding site of the target protein is defined. This is typically the location of the co-crystallized ligand in the PDB structure or a site predicted by pocket-finding algorithms.

-

Docking Simulation:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of this compound within the active site of the target protein.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

-

Scoring and Ranking:

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose.

-

The poses are ranked based on their docking scores, with lower scores generally indicating more favorable binding.

-

In Silico ADMET Prediction

-

Property Calculation: Various online tools and software packages (e.g., SwissADME, preADMET) are used to calculate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[17]

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound, including its oral bioavailability, potential for toxicity, and metabolic stability.[15][18] This includes evaluating compliance with Lipinski's rule of five.[16][17]

Molecular Dynamics Simulation

-

System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.

-

Simulation: A molecular dynamics simulation is run for a specified period (e.g., 100 ns) to observe the dynamic behavior of the complex over time.[9]

-

Analysis: The stability of the protein-ligand interaction is assessed by analyzing trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). The binding free energy can also be calculated using methods like MM/PBSA to provide a more accurate estimation of binding affinity.

Signaling Pathway Visualization

Based on the potential anticancer activity of quinazolinone derivatives, the AKT signaling pathway is a relevant pathway to visualize, as some derivatives have shown potential inhibitory effects on AKT.[10][11]

Caption: Potential Inhibition of the AKT Signaling Pathway by this compound.

Conclusion

This technical guide presents a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging established computational methods and data from related quinazolinone derivatives, researchers can generate robust hypotheses regarding the compound's potential biological targets, mechanism of action, and pharmacokinetic profile. The outlined workflow, from ligand preparation to molecular dynamics, provides a clear path for the computational evaluation of this and other novel chemical entities. The insights gained from these in silico studies are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process. It is important to emphasize that in silico predictions should always be confirmed through in vitro and in vivo experiments.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [sobekbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 16064-15-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6,7-Diethoxyquinazolin-4(3H)-one | Research Compound [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound | 16064-15-6 [chemicalbook.com]

Tautomerism in 6,7-Dihydroxyquinazolin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 6,7-Dihydroxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a privileged scaffold, particularly in the development of tyrosine kinase inhibitors, a thorough understanding of its structural dynamics is paramount. This document elucidates the potential tautomeric forms, discusses their predicted relative stabilities based on established chemical principles, and provides detailed experimental and computational protocols for their characterization. Quantitative data for analogous compounds are presented to offer a comparative framework. Furthermore, this guide visualizes the tautomeric equilibria, analytical workflows, and a key biological signaling pathway using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Tautomerism in Quinazolinones

The 4(3H)-quinazolinone scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[1][2] Its chemical behavior and therapeutic efficacy are critically influenced by tautomerism—a form of structural isomerism involving the migration of a proton.[3] In the parent 4(3H)-quinazolinone, the principal equilibrium is the lactam-lactim tautomerism, an interconversion between the amide-like (lactam) and enol-like (lactim) forms.[3] It is well-established through X-ray crystallography, spectroscopic methods, and computational studies that the lactam form is predominantly favored in both the solid state and in most solution environments.[3][4]

The introduction of hydroxyl groups at the 6 and 7 positions, as in this compound, introduces additional complexity to its tautomeric landscape. Beyond the fundamental lactam-lactim equilibrium of the core, the dihydroxy-substituted benzene ring allows for the possibility of keto-enol and phenol-quinone type tautomerism. Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns, polarity, and three-dimensional shape, which are all critical determinants of its interaction with biological targets.

Potential Tautomeric Forms of this compound

While specific experimental data for this compound is not extensively available in the reviewed literature, we can postulate the most probable tautomeric forms based on fundamental principles of organic chemistry. The primary equilibrium is expected to be between the canonical dihydroxy-lactam form and several other potential isomers.

-

Tautomer A (6,7-Dihydroxy-4-oxo Lactam): This is the most commonly depicted form and, based on data from the parent quinazolinone, is predicted to be the most stable tautomer. The amide group within the heterocyclic ring confers significant stability.

-

Tautomer B (4,6,7-Trihydroxy Lactim): This form arises from the enolization of the C4-carbonyl group. For the unsubstituted quinazolinone, this lactim form is significantly less stable than the lactam.

-

Tautomer C and D (Quinone-like Tautomers): The presence of the catechol-like dihydroxy moiety on the benzene ring allows for proton migration to generate quinone-like structures. These forms would result in a significant disruption of the aromaticity of the benzene ring and are therefore expected to be of higher energy.

The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature.[5]

Figure 1: Postulated tautomeric equilibria for this compound.

Quantitative Analysis of Tautomeric Equilibrium

Computational Data on Analogous Systems

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.[6][7] A study on 4-hydroxyquinazoline isomers highlights the significant stability of the 4(3H)-quinazolinone (lactam) form.

| Tautomer of 4-Hydroxyquinazoline | Relative Energy (ΔE, kcal/mol) in Gas Phase |

| 4(3H)-Quinazolinone (Lactam) | 0.00 |

| 4-Hydroxyquinazoline (Lactim) | +8.5 |

| Other Isomers | > +20 |

| Data adapted from DFT calculations on the parent 4-hydroxyquinazoline scaffold. It is anticipated that 6,7-dihydroxy substitution would follow a similar trend of lactam form predominance, though the precise energy differences would vary. |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution primarily rely on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that can provide detailed structural information and allow for the quantification of different tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9]

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the position of the tautomeric equilibrium.[3]

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

-

Shim the magnetic field to ensure high homogeneity.

-

Set the probe temperature as required. Temperature can affect both the equilibrium position and the rate of tautomer interconversion.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons of interest, to allow for full magnetization recovery, which is crucial for accurate signal integration.

-

Acquire an adequate number of scans to obtain a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Identify distinct, well-resolved signals unique to each tautomer. Key signals to monitor would be the N-H proton of the lactam, the O-H protons of the lactim and phenol groups, and aromatic protons which may have slightly different chemical shifts in each tautomeric form.

-

Carefully integrate the area under the signals corresponding to each tautomer.

-

Calculate the molar ratio by normalizing the integral values based on the number of protons each signal represents. The equilibrium constant (KT) can then be determined.

-

Figure 2: Workflow for NMR-based determination of tautomer ratios.

Computational Chemistry Protocol

DFT calculations can provide theoretical predictions of tautomer stabilities.[10][11]

Detailed Protocol for DFT Calculations:

-

Structure Building:

-

Construct the 3D structures of all potential tautomers of this compound using molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[12]

-

Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Solvation Modeling:

-

To simulate solution-phase conditions, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the solvent of interest.

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the different tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under the calculated conditions. The relative free energies can be used to estimate the equilibrium constant (ΔG = -RTlnKT).

-

Biological Relevance: Inhibition of EGFR Signaling Pathway

The 6,7-disubstituted quinazolinone scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[13][14] Specifically, derivatives with alkoxy groups at the 6 and 7 positions are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[15][16][17][18][19][20] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.

The tautomeric form of this compound is critical for its interaction with the EGFR active site, as the arrangement of hydrogen bond donors and acceptors determines the binding mode and affinity. The predominant lactam form presents a specific set of interaction points that are complementary to the hinge region of the EGFR kinase domain.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 17. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to Quinazolinone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have rendered it a "privileged structure" in drug discovery.[3] This technical guide provides an in-depth review of the synthesis, pharmacological activities, and structure-activity relationships of quinazolinone derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

The Quinazolinone Core and its Significance

Quinazolinone exists in two primary isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being more common in medicinally active compounds. The numbering of the quinazolinone ring system is crucial for understanding structure-activity relationships. The inherent chemical features of the quinazolinone nucleus, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its ability to bind to various enzymes and receptors.[4]

Synthesis of Quinazolinone Derivatives

The synthesis of the quinazolinone core and its derivatives can be achieved through various classical and modern synthetic methodologies. Key starting materials often include anthranilic acid or its derivatives.[2][5]

General Synthetic Strategies

A variety of synthetic routes have been developed for the preparation of quinazolinone derivatives, including microwave-assisted synthesis, one-pot multicomponent reactions, and metal-catalyzed cyclizations.[1] These methods offer advantages in terms of reaction time, yield, and environmental impact.

Pharmacological Activities

Quinazolinone derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer potential of quinazolinone derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including targeting key signaling pathways involved in cell growth and survival.

A significant number of quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[6][7] Overexpression or mutation of EGFR is common in many cancers.[6] Quinazolinone derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8]

Certain quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9][10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10][11]

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| I | -H | -phenyl | -H | HeLa | 1.85 | [12] |

| II | -H | -phenyl | -H | MDA-MB-231 | 2.81 | [12] |

| III | -H | -propyl | -phenyl | Jurkat | 1.9 | [6] |

| IV | -H | -propyl | -phenyl | NB4 | 49.4 | [6] |

| V | -NO2 | -H | 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | HeLa | 10 | [9] |

Antimicrobial Activity

Quinazolinone derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[3]

SAR studies have revealed that the antimicrobial activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring.[1]

-

Position 2: Substitution with a methyl or thiol group is often beneficial for activity.[1]

-

Position 3: The presence of a substituted aromatic ring at this position is crucial for potent antimicrobial effects.[1]

-

Positions 6 and 8: Halogen substitutions (e.g., bromine, chlorine) at these positions can enhance antimicrobial activity.[1][13]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against common bacterial strains.

| Compound ID | R1 | R2 | R3 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| VI | -H | -phenyl | -H | ≤0.5 | >16 | [14] |

| VII | -CN | -H | -H | 0.03 | >16 | [14] |

| VIII | -H | -H | -p-chlorophenyl | 0.5 | 3.12 | [3] |

| IX | -H | -H | -p-tolyl | 0.5 | 6.25 | [3] |

| X | -6,8-dibromo | -H | -H | 0.3-1.9 | >10.8 | [15] |

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[12][16]

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[17][18] Some quinazolinone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines and enzymes like COX-2 and iNOS.[19]

The following table summarizes the in vivo anti-inflammatory activity of representative quinazolinone derivatives in the carrageenan-induced rat paw edema model.

| Compound ID | R1 | R2 | R3 | Dose (mg/kg) | % Inhibition of Edema | Reference |

| XI | -6-bromo | -methyl | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl] | 50 | 32.5 | [1] |

| XII | -H | -methyl | 2'-(p-chlorobenzylideneamino)phenyl | 50 | 20.4 | [1] |

| XIII | -H | -p-dimethylaminophenyl | -o-methoxyphenyl | 50 | >50 | [16] |

| XIV | -H | -H | -naphthalene | 50 | 19.69 - 59.61 | [16] |

| XV | -6-bromo | -H | -naphthalene | 50 | >50 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinazolinone derivative and for key biological assays.

Synthesis of 2-Phenyl-3-(substituted-aryl)-quinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (0.01 mol) in pyridine (20 mL), add benzoyl chloride (0.012 mol) dropwise with constant stirring in an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (1:1 v/v).

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-Phenyl-3-(substituted-aryl)-quinazolin-4(3H)-one

-